molecular formula C26H29N3O5 B2712414 Varioxepine A CAS No. 1623451-72-8

Varioxepine A

Cat. No. B2712414
CAS RN: 1623451-72-8
M. Wt: 463.534
InChI Key: PZRCCRWGGJKTKC-GZLQHJCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Varioxepine A is a fungal metabolite originally isolated from P. variotii . It is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif . It is active against the plant pathogenic fungus F. graminearum .


Synthesis Analysis

Varioxepine A was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The unambiguous assignment of the planar structure and relative configuration was precluded by NMR experiments and solved by single crystal X-ray analysis .


Molecular Structure Analysis

The molecular structure of Varioxepine A is characterized by a new oxa-cage . It is a 3H-oxepine-containing alkaloid . The absolute configuration was established by DFT conformational analysis and TDDFT-ECD calculations .


Physical And Chemical Properties Analysis

Varioxepine A has a molecular formula of C26H29N3O5 and a formula weight of 463.5 . It is a solid in its pure form .

Scientific Research Applications

Marine Biology Research

Varioxepine A is a new 3H-oxepine-containing alkaloid . It was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . This discovery has implications for marine biology research, particularly in the study of marine algal-derived fungi and their potential to produce novel compounds .

Structural Chemistry

The structure of Varioxepine A is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo [3.2.1]octane motif . This unique structure can be a subject of interest in structural chemistry, providing opportunities for further exploration and understanding of such complex structures .

Antimicrobial Research

Varioxepine A has shown inhibitory effects against the plant pathogenic fungus Fusarium graminearum . This suggests potential applications in antimicrobial research, particularly in the development of antifungal agents .

Agricultural Applications

Given its antimicrobial properties, Varioxepine A could potentially be used in agriculture to protect crops from fungal pathogens . Its effectiveness against Fusarium graminearum, a common pathogen affecting a variety of crops, is particularly noteworthy .

Drug Discovery and Development

The unique structure and biological activity of Varioxepine A make it a potential candidate for drug discovery and development . However, further research would be needed to assess its safety, efficacy, and potential therapeutic applications .

Biochemical Analysis

The methods used to isolate and characterize Varioxepine A, including various spectroscopic techniques and X-ray crystallographic analysis , highlight its role in advancing biochemical analysis techniques .

Mechanism of Action

Target of Action

Varioxepine A is a 3H-oxepine-containing alkaloid . It was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The primary target of Varioxepine A is the plant pathogenic fungus Fusarium graminearum . This fungus is responsible for causing diseases in plants, and Varioxepine A’s ability to inhibit it is of significant interest.

Mode of Action

It is known that varioxepine a inhibits this plant pathogenic fungus . The specific interactions between Varioxepine A and its target, leading to this inhibition, are subjects of ongoing research.

Biochemical Pathways

Given its inhibitory effect on Fusarium graminearum , it can be inferred that Varioxepine A likely interferes with the biochemical pathways essential for the growth and survival of this fungus

Result of Action

The primary known result of Varioxepine A’s action is the inhibition of the plant pathogenic fungus Fusarium graminearum . This suggests that Varioxepine A could potentially be used to control diseases caused by this fungus in plants.

Safety and Hazards

Varioxepine A is not intended for human or veterinary use .

properties

IUPAC Name

(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRCCRWGGJKTKC-GZLQHJCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varioxepine A

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